molecular formula C₃₀H₄₈O₉ B1145108 Lithocholic Acid 24-Ac-O-β-D-Glucuronide CAS No. 142780-61-8

Lithocholic Acid 24-Ac-O-β-D-Glucuronide

Cat. No.: B1145108
CAS No.: 142780-61-8
M. Wt: 552.7
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Description

Lithocholic Acid 24-Ac-O-β-D-Glucuronide (CAS 142780-61-8) is a significant conjugated metabolite of lithocholic acid (LCA), a secondary bile acid produced by the gut microbiome. With the molecular formula C 30 H 48 O 9 and a molecular weight of 552.7 g/mol, this compound is a critical reagent for investigating bile acid metabolism, detoxification mechanisms, and liver pathobiology . This glucuronidated derivative is central to studies on intrahepatic cholestasis. Research indicates that glucuronidation, particularly at the C24 position, is a major metabolic pathway for LCA, and lithocholic glucuronide has been demonstrated to be more cholestatic than LCA itself or its glycine/taurine conjugates . The formation of this conjugate is part of the liver's defense system, yet its accumulation can contribute to bile flow impairment; therefore, it serves as a vital marker for studying the pathogenesis and recovery from drug-induced or obstructive cholestasis . Beyond hepatotoxicity research, this compound is also relevant in the context of nuclear receptor signaling. Its parent compound, LCA, is a known endogenous ligand for the Vitamin D Receptor (VDR), acting as a selective VDR activator in the lower intestine (ileum) without significantly elevating plasma calcium levels, unlike the primary vitamin D metabolite . This makes LCA and its metabolites compounds of interest for exploring tissue-specific VDR modulation and the complex interplay between gut bacteria, bile acids, and host physiology . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. It is essential for in vitro studies on glucuronidation enzymes, transport proteins, and for probing the biochemical mechanisms linking bile acid dysregulation to metabolic and inflammatory diseases.

Properties

CAS No.

142780-61-8

Molecular Formula

C₃₀H₄₈O₉

Molecular Weight

552.7

Synonyms

1-[(3α,5β)-3-Hydroxycholan-24-oate] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Research Applications

2.1. Modulation of Bile Acid Receptors

Lithocholic Acid 24-Ac-O-β-D-Glucuronide acts as a modulator of the TGR5 receptor (G protein-coupled bile acid receptor), which is involved in various metabolic processes, including glucose metabolism and energy expenditure. Research indicates that activation of TGR5 can lead to improved insulin sensitivity and reduced inflammation, making this compound a candidate for treating metabolic disorders such as type 2 diabetes .

2.2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of lithocholic acid derivatives, including this compound. It has been shown to influence the blood-brain barrier permeability and may play a role in neuroinflammatory conditions such as Alzheimer's disease. Elevated levels of lithocholic acid have been associated with cognitive decline, suggesting that its glucuronide form could mitigate some neurotoxic effects by enhancing clearance from the brain .

Case Studies and Research Findings

3.1. Alzheimer’s Disease and Cognitive Function

A study conducted by MahmoudianDehkordi et al. (2019) found that serum levels of lithocholic acid were significantly higher in patients with Alzheimer's disease compared to healthy controls, indicating a potential link between bile acid metabolism and cognitive decline . The study suggested that this compound might be involved in the modulation of neuroinflammation, which is critical in Alzheimer's pathology.

3.2. Hepatoprotective Effects

Research has demonstrated that lithocholic acid derivatives can exert hepatoprotective effects by regulating pathways involved in liver function and detoxification processes. A study indicated that these compounds could modulate gene expression related to liver health, potentially offering therapeutic benefits for liver diseases .

Data Tables

Application AreaDescriptionReferences
Bile Acid Receptor ModulationEnhances TGR5 receptor activity, improving insulin sensitivity
NeuroprotectionPotential to reduce neuroinflammation linked to Alzheimer's disease
HepatoprotectionModulates liver function genes, offering protection against liver damage

Comparison with Similar Compounds

Key Characteristics of Lithocholic Acid Conjugates:

  • Lithocholic Acid 3-O-Glucuronide (LCA-3G): Molecular Formula: C₃₀H₄₈O₉ (MW: 552.7) . Solubility: Higher aqueous solubility compared to unconjugated LCA, facilitating renal and biliary excretion . Cholestatic Potential: Potent cholestatic agent in rats, inducing bile flow reduction within 10–20 minutes at doses of 0.05 µmol/min . Metabolism: 80–90% of administered LCA-3G is excreted unchanged in bile, with minor hydroxylated metabolites .
  • Lithocholic Acid Sulfate (LCA-S) :

    • Excretion : 20% of sulfated LCA is excreted in urine, compared to <10% for LCA-3G .
    • Detoxification : Sulfation reduces hepatotoxicity but impairs further hydroxylation, leading to retention in enterohepatic circulation .

Comparison with Structurally Similar Compounds

Chenodeoxycholic Acid 24-Acyl-β-D-Glucuronide (CDCA-24G)

  • Molecular Formula : C₃₀H₄₈O₁₀ (MW: 568.7) .
  • Structural Differences: Conjugation Site: Glucuronidation at the 24-position (carboxyl group) vs. LCA-3G’s 3-hydroxyl group. Parent Bile Acid: Derived from chenodeoxycholic acid (CDCA), a dihydroxy bile acid, vs. LCA’s monohydroxy structure.
  • Biological Activity :
    • CDCA-24G is less cholestatic than LCA-3G due to CDCA’s inherent lower toxicity and enhanced solubility from 24-glucuronidation .
    • Unlike LCA-3G, CDCA-24G undergoes efficient enterohepatic recycling without significant renal excretion .

Taurolithocholic Acid (TLCA)

  • Structure : LCA conjugated with taurine at the 24-position.
  • Excretion : 91% of TLCA is excreted in urine as taurine-conjugated β-muricholic acid, contrasting with LCA-3G’s biliary dominance .
  • Toxicity : TLCA is less cholestatic than LCA-3G but more toxic than sulfated LCA .

Other Bile Acid Glucuronides

  • Ursodeoxycholic Acid Glucuronide :
    • Higher solubility and anti-cholestatic effects compared to LCA-3G due to ursodeoxycholic acid’s hydrophilic 7β-hydroxy group .
  • Hyodeoxycholic Acid Glucuronide :
    • Rapid biliary excretion (90% within 1 hour) similar to LCA-3G but with minimal cholestatic effects .

Structural-Activity Relationships (SAR)

Impact of Conjugation Site

  • 3-O-Glucuronidation (LCA-3G) :
    • Retains cholestatic activity due to preserved hydrophobic interactions with canalicular membranes .
    • Prevents additional hydroxylation, exacerbating toxicity .
  • 24-Glucuronidation (CDCA-24G) :
    • Blocks calcium precipitation (a key cholestatic mechanism) by solubilizing the carboxyl group .
    • Enhances metabolic stability compared to 3-O-conjugates .

Role of Acyl vs. Acetyl Groups

  • LCA-3G vs. LCA-24-Ac-O-β-D-Glucuronide :
    • Acetylation at the 24-position (hypothetical) would reduce calcium binding and toxicity compared to 3-O-glucuronidation .
    • However, 24-acyl-glucuronides (e.g., CDCA-24G) are prone to hydrolysis, limiting their half-life .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Conjugation Site Aqueous Solubility Cholestatic Potential
Lithocholic Acid 3-O-Glucuronide 552.7 3-OH High High
Chenodeoxycholic Acid 24G 568.7 24-COOH Very High Low
Lithocholic Acid Sulfate 472.6 3-OH Moderate Moderate

Table 2: Excretion Pathways (Rat Models)

Compound Biliary Excretion (%) Urinary Excretion (%) Major Metabolites
LCA-3G 89.1 ± 4.5 9 Unchanged LCA-3G (80%)
LCA-Sulfate 75–85 12 Tauromurideoxycholic acid
CDCA-24G >95 <5 Unchanged CDCA-24G

Research Findings and Implications

  • Detoxification Efficiency : Hepatic glucuronidation of LCA at the 3-position is less effective than sulfation, as LCA-3G retains cholestatic activity .
  • Therapeutic Potential: Modifying conjugation sites (e.g., 24-glucuronidation) may reduce toxicity while maintaining bile acid functionality .

Preparation Methods

Reaction Setup and Reagents

The synthesis begins with the preparation of benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate, a protected glucuronic acid derivative. Lithocholic acid (LCA) is activated via its free hydroxyl group at position 3α, while the carboxyl group remains unprotected. The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) to facilitate the coupling between LCA and the glucuronate donor. This step ensures β-configuration at the anomeric center, critical for biological activity.

Deprotection and Purification

Following coupling, the benzyl and benzylidene protecting groups are removed via hydrogenation using palladium on charcoal (Pd/C) under a hydrogen atmosphere. This step yields the free acyl glucuronide, which is purified via preparative thin-layer chromatography (TLC) and characterized using high-pressure liquid chromatography coupled with particle beam mass spectrometry (HPLC/PB/MS). Nuclear magnetic resonance (¹H-NMR) confirms the absence of acyl migration by verifying the integrity of the 24-O-β-D-glucuronide linkage.

Advantages and Limitations

This method achieves high stereoselectivity (β:α ratio >97:3) and avoids side reactions such as acyl migration. However, the use of hazardous reagents (e.g., DIAD) and the need for multiple protection-deprotection steps increase operational complexity.

Multi-Step Synthesis with Sequential Protecting Groups

A multi-step strategy involving orthogonal protecting groups addresses challenges in regioselectivity and solubility during glucuronidation.

Protection of Lithocholic Acid

Lithocholic acid methyl ester (LCME) is first protected as its tert-butyldimethylsilyl (TBS) ether to mask reactive hydroxyl groups. The TBS group is introduced using TBS chloride (TBSCl) in the presence of imidazole, yielding LCME-TBS. Subsequent hydrolysis of the methyl ester with sodium hydroxide produces LCA-TBS, a soluble intermediate amenable to glucuronidation.

Glucuronide Coupling

The glucuronic acid donor is converted into a tetrabutylammonium salt to enhance solubility in organic solvents. LCA-TBS is activated with 1,1’-carbonyldiimidazole (CDI), forming a reactive mixed carbonate intermediate. This intermediate undergoes nucleophilic attack by the tetrabutylammonium glucuronate, resulting in the formation of LCA-TBS Gluc II.

Final Deprotection

The TBS group is removed under neutral conditions using tetrabutylammonium fluoride (TBAF) to prevent acid-catalyzed degradation of the glucuronide. Final purification via silica gel chromatography and recrystallization in ethanol yields LCA-24-Gluc with an overall yield of 10%.

Methodological Insights

While this approach avoids unnecessary protection of glucuronic acid hydroxyl groups, its low yield stems from side reactions during TBS removal and the sensitivity of the glucuronide linkage to acidic conditions.

Enzymatic Synthesis and Biocatalytic Optimization

Enzymatic methods offer an alternative to chemical synthesis, leveraging the specificity of uridine diphosphate-glucuronosyltransferases (UGTs) for improved regioselectivity.

UGT2B7-Catalyzed Glucuronidation

Human UGT2B7, expressed in Caco-2 cells, catalyzes the glucuronidation of lithocholic acid at the 24-position. Incubation of LCA with UDP-glucuronic acid (UDPGA) in microsomal fractions yields LCA-24-Gluc, as confirmed by LC-MS/MS. However, lithocholic acid itself downregulates UGT2B7 expression via farnesoid X receptor (FXR) activation, creating a feedback loop that limits enzymatic yield.

Immobilized Enzyme Systems

Recent advances utilize immobilized 3α-hydroxysteroid dehydrogenase (3α-HSD) to reduce 3-keto intermediates during LCA synthesis, achieving 100% conversion to 3α-OH-LCA prior to glucuronidation. Co-immobilization with glucose dehydrogenase (GDH) enables NADH regeneration, enhancing catalytic efficiency.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the leading preparation methods:

MethodKey ReagentsYieldPurityAdvantagesLimitations
Mitsunobu ReactionDIAD, PPh₃, Pd/C61%*>95%High stereoselectivityHazardous reagents
TBS ProtectionTBSCl, CDI, TBAF10%90%Avoids sugar protectionLow yield, complex steps
EnzymaticUGT2B7, 3α-HSD, GDH15–20%85%Eco-friendly, mild conditionsEnzyme instability, feedback inhibition

*Yield estimated from reported intermediate conversions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Lithocholic Acid 24-Ac-O-β-D-Glucuronide (LCA-24G) in biological matrices?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., L-Tryptophan-d5) to improve accuracy . Isotope dilution assays are critical for correcting matrix effects. For bile acid profiling, orthogonal techniques like OPLS-DA (Orthogonal Partial Least Squares-Discriminant Analysis) can differentiate LCA-24G from structurally similar conjugates (e.g., CDCA-24Gln or LCA-3-sulfate) in fecal or plasma samples .

Q. How does LCA-24G interact with gut microbial metabolism in experimental models?

  • Methodology : Combine in vitro microbial reconstructions (e.g., using Clostridiales or Eggerthella lenta strains) with metabolomic profiling to track LCA-24G biotransformation . Transcriptome data from post-mortem brain samples (e.g., ROSMAP cohort) can be integrated with microbial models to study gut-brain axis interactions .

Q. What are the primary metabolic pathways involving LCA-24G in vertebrate systems?

  • Methodology : Use radiolabeled tracers (e.g., [³H]lithocholic acid) to map conjugation and deconjugation pathways. Bile acid sulfation and glucuronidation are competing pathways; enzymatic assays with liver microsomes or recombinant UGT enzymes can clarify substrate specificity .

Advanced Research Questions

Q. How can contradictory findings about LCA-24G’s role in neurodegenerative diseases be resolved?

  • Case Study : While increased lithocholic acid (LCA) is proposed as an Alzheimer’s biomarker , LCA-24G levels may inversely correlate with disease progression due to its detoxification role.
  • Methodology : Conduct longitudinal studies comparing LCA-24G levels in cerebrospinal fluid (CSF) and plasma using LC-MS. Validate findings against gut microbiota composition (e.g., Ruminococcus gnavus abundance) and bile acid sulfotransferase activity .

Q. What experimental designs address challenges in synthesizing and purifying LCA-24G for research?

  • Challenges : Low yield due to competing glucuronidation at C3 vs. C24 positions and instability in aqueous solutions.
  • Methodology : Optimize enzymatic synthesis using recombinant UGT2B7 or UGT1A3 isoforms . Purify via reverse-phase HPLC with acetonitrile gradients, and validate purity (>95%) using NMR and high-resolution MS .

Q. How does LCA-24G modulate bile acid receptor signaling compared to unconjugated LCA?

  • Methodology : Use reporter assays (e.g., FXR or TGR5 transactivation) to compare EC₅₀ values. Molecular docking simulations can predict binding affinity differences due to the bulky glucuronide moiety . Validate in vivo using knockout models (e.g., FXR⁻/⁻ mice) fed high-fat diets .

Q. What are the limitations of current metabolomic workflows in detecting LCA-24G isoforms?

  • Limitations : Co-elution with isomers (e.g., CDCA-24G) and ion suppression in complex matrices.
  • Methodology : Employ tandem mass spectrometry (MS/MS) with MRM (Multiple Reaction Monitoring) for specificity. Use hydrophilic interaction chromatography (HILIC) to resolve polar conjugates . Cross-validate with synthetic standards (e.g., Toronto Research Chemicals) .

Data Interpretation and Validation

Q. How should researchers address batch-to-batch variability in LCA-24G quantification?

  • Methodology : Include quality control (QC) samples spiked with isotopically labeled analogs (e.g., LCA-d4) in each batch. Apply normalization algorithms (e.g., Robust Linear Model) to correct for drift .

Q. What statistical approaches are suitable for analyzing LCA-24G’s association with microbiome diversity?

  • Methodology : Use PERMANOVA or LEfSe (Linear Discriminant Analysis Effect Size) to link bile acid profiles to microbial taxa. Adjust for covariates (e.g., diet, age) using mixed-effects models .

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